2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H17N5OS and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis for Imaging Applications
One notable application is in the field of radiopharmaceuticals, where related compounds have been synthesized for imaging purposes using positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure, have been reported as selective ligands for the translocator protein (18 kDa) and synthesized for in vivo imaging of neuroinflammatory processes. These compounds exhibit subnanomolar affinity for the translocator protein, indicating their potential for detailed PET imaging studies in neurological disorders (Damont et al., 2015).
Antimicrobial Activity
Another significant application is in antimicrobial research, where derivatives have shown efficacy against various microbial strains. Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-yl moiety have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these derivatives in developing new antimicrobial agents. This research highlights the chemical versatility and biological activity of such compounds, opening avenues for further exploration in the fight against microbial resistance (Bondock et al., 2008).
Anticancer Research
In anticancer research, derivatives of the mentioned compound have been investigated for their cytotoxic activity against various cancer cell lines. Studies have focused on modifying the chemical structure to enhance anticancer efficacy, demonstrating the compound's potential as a scaffold for developing new anticancer drugs. This research provides insights into the molecular mechanisms of action and the potential therapeutic applications of these compounds in oncology (Al-Sanea et al., 2020).
Electronic Structure and Molecular Docking
Further, the compound and its derivatives have been the subject of computational chemistry studies, including molecular docking and electronic structure analysis. These studies aim to understand the interaction of the compound with biological targets at the molecular level, providing valuable insights for the design of more effective and selective therapeutic agents. Such research underscores the importance of computational methods in drug discovery and the potential of the compound in the development of new treatments (Shukla & Yadava, 2020).
Future Directions
The future directions for “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide” and similar compounds could involve further development and testing as kinase inhibitors for the treatment of various diseases, including cancer . Given their ability to mimic the adenine ring of ATP and bind to kinase active sites, these compounds have potential for targeted therapeutic applications .
Mechanism of Action
Target of Action
The compound, also known as N-(3-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets kinase proteins . These proteins play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction . The compound has been found to inhibit the activity of several kinases, including Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck .
Mode of Action
The compound interacts with its targets by mimicking the adenine ring of ATP . This allows the compound to bind to the hinge region in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets .
Biochemical Pathways
The compound affects various biochemical pathways by inhibiting the activity of kinase proteins. This results in the disruption of several cellular processes, including cell division and signal transduction . The inhibition of these kinases can lead to the suppression of oncogenic pathways, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been found to induce apoptosis and arrest the cell cycle in cancer cells . Furthermore, it has shown potent anti-proliferative activities against certain cancer cells .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-6-5-7-15(10-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVDCCIIIBOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.